Propyl harmol
Description
Propyl harmol is an alkylated derivative of harmol, a β-carboline alkaloid naturally found in plants like Peganum harmala. Harmol’s core structure consists of a fused indole and pyridine ring system (C₁₂H₁₀N₂O) . This compound is synthesized by introducing a propyl group (-CH₂CH₂CH₃) at a specific position on the β-carboline scaffold, likely at the C3 substituent based on structure-activity relationship studies .
Historically, this compound was investigated as a vasodilator for coronary disease and angina.
Properties
CAS No. |
10593-57-4 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-methyl-7-propoxy-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H16N2O/c1-3-8-18-11-4-5-12-13-6-7-16-10(2)15(13)17-14(12)9-11/h4-7,9,17H,3,8H2,1-2H3 |
InChI Key |
ROPQRKIYWVDATM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C |
Other CAS No. |
10593-57-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Chemical Structure : Harmol lacks the propyl group, which in propyl harmol enhances receptor interaction but reduces solubility and increases toxicity .
- Pharmacological Effects: Harmol: Demonstrates broad bioactivity, including antiviral (anti-HSV-1), neuroprotective (α-synuclein degradation in Parkinson’s models), and anticancer (apoptosis induction in colon cancer) effects .
- Toxicity : Harmol shows favorable safety profiles in rodent models up to 30 μM doses , whereas this compound caused severe irritation and colic in humans, limiting clinical utility .
Mechanism of Action
- Both compounds interact with the AMPK-mTOR-TFEB axis to modulate autophagy (harmol ) or benzodiazepine receptors (this compound ).
- The propyl group in this compound may enhance receptor affinity by interacting with cationic arginine residues, as predicted by molecular modeling .
Comparison with Nonyl-Harmol
Nonyl-harmol, another alkylated derivative with a nonyl (-C₉H₁₉) chain, was evaluated as an amoebicide but failed clinical trials due to poor efficacy in vivo despite in vitro activity against Entamoeba .
Comparison with Other β-Carboline Analogs
β-carbolines like harmine and harmol differ in substituent groups, which critically influence their bioactivity:
Key Structural-Activity Insights (Based on ):
- C3-Substituents : Electron-withdrawing groups (e.g., halogens) enhance benzodiazepine receptor antagonism, while alkyl chains (e.g., propyl) improve receptor binding but compromise solubility .
- Toxicity Trends: Longer alkyl chains (e.g., nonyl) may increase lipophilicity and tissue accumulation, exacerbating toxicity.
Q & A
Q. Q1. What are the primary pharmacological mechanisms of Propyl harmol in preclinical models?
this compound, a β-carboline alkaloid derivative, primarily modulates cellular pathways linked to autophagy and apoptosis. Studies on its parent compound, harmol, demonstrate inhibition of the Akt/mTOR pathway, leading to reduced phosphorylation of downstream targets (e.g., p70S6K) and subsequent autophagosome formation . This compound’s enhanced lipophilicity (due to the propyl group) may improve membrane permeability, increasing bioavailability and potency compared to harmol. Methodologically, researchers should prioritize kinase activity assays (e.g., Western blot for Akt/mTOR proteins) and autophagy markers (LC3-II/LC3-I ratio) in glioma cell lines like U251MG .
Q. Q2. Which experimental models are most suitable for assessing this compound’s toxicity and efficacy?
In vitro models using human glioma cells (e.g., U251MG) and hepatic cell lines (e.g., HepG2) are foundational for evaluating cytotoxicity (via MTT assays) and dose-response relationships . For in vivo studies, rodent models of neurodegenerative or cardiovascular diseases are recommended, given harmol derivatives’ historical testing for coronary vasodilation and neuroprotection . Researchers must standardize administration routes (subcutaneous vs. oral) due to this compound’s reported solubility limitations and irritation risks .
Advanced Research: Mechanistic Contradictions
Q. Q3. How can researchers reconcile contradictory findings on this compound’s clinical efficacy in early studies?
Early clinical trials reported mixed outcomes for harmol derivatives: subcutaneous administration showed angina relief, but oral dosing caused gastrointestinal toxicity and inconsistent efficacy . To address contradictions, researchers should:
Q. Q4. What experimental designs mitigate confounding factors in this compound’s autophagy-apoptosis interplay?
Harmol induces autophagy within 12 hours and apoptosis after 36 hours in U251MG cells, but this compound’s higher toxicity complicates temporal analysis . Advanced methodologies include:
- Time-lapse microscopy to track autophagic flux (e.g., GFP-LC3 transfection).
- CRISPR knockout models (e.g., survivin-deficient cells) to isolate apoptosis-specific effects .
- Co-treatment with inhibitors like 3-methyladenine (autophagy) or Z-VAD-FMK (apoptosis) to delineate pathway crosstalk .
Analytical and Regulatory Considerations
Q. Q5. What analytical standards ensure reproducibility in this compound research?
Pharmaceutical reference standards (e.g., ISO 17025-certified materials) are critical for purity validation. Key steps include:
- Chromatographic purity assessment (HPLC/UV-Vis) with ≤98% purity thresholds .
- Batch-specific certificates of analysis (CoA) documenting melting points, solubility, and storage conditions (-20°C for long-term stability) .
- Cross-validation with independent labs to address inter-study variability .
Q. Q6. How do regulatory guidelines impact this compound’s preclinical development?
Compliance with ICH Q3D (elemental impurities) and USP <232> ensures safety profiling. Researchers must:
- Screen for heavy metals (e.g., Pb, Cd) in synthetic batches .
- Submit third-party toxicity reports (e.g., Ames test for mutagenicity) to align with FDA/EMA frameworks .
Data Interpretation and Reporting
Q. Q7. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
- Use one-way ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) for multi-group comparisons .
- Nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values.
- Kaplan-Meier survival analysis for in vivo toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
